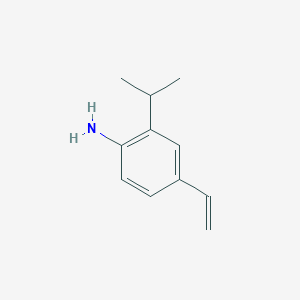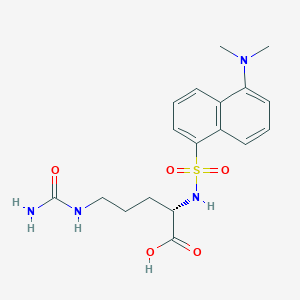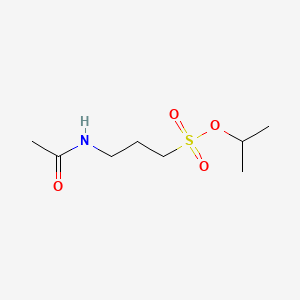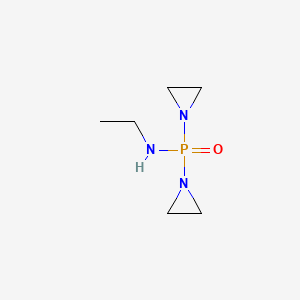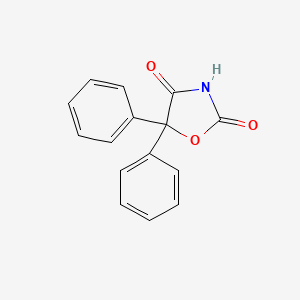
2,4-Oxazolidinedione, 5,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its oxazolidine ring structure, which is substituted with two phenyl groups at the 5-position. The presence of the oxazolidine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione typically involves the reaction of benzil with urea or thiourea in the presence of a base such as potassium hydroxide (KOH). The reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione can be enhanced using ultrasound-assisted synthesis. This method involves the use of ultrasonic irradiation to accelerate the reaction between benzil and urea or thiourea, resulting in higher yields and shorter reaction times. The use of green solvents and catalysts further improves the efficiency and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield hydantoin derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Hydantoin derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as voltage-gated sodium channels. By inhibiting these channels, the compound can modulate neuronal activity and prevent the propagation of seizures. This mechanism is similar to that of phenytoin, a well-known anticonvulsant .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A widely used anticonvulsant with a similar oxazolidine-2,4-dione structure.
Hydantoins: Compounds with a 5,5-diphenylimidazolidine-2,4-dione core, known for their anticonvulsant and anti-inflammatory properties.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and antitumor effects
Uniqueness
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
CAS No. |
4171-11-3 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5,5-diphenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C15H11NO3/c17-13-15(19-14(18)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17,18) |
InChI Key |
XDOFCEHAMICSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


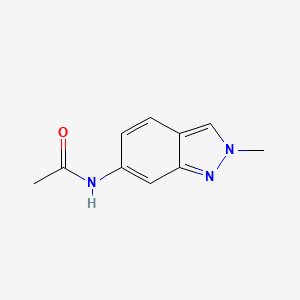
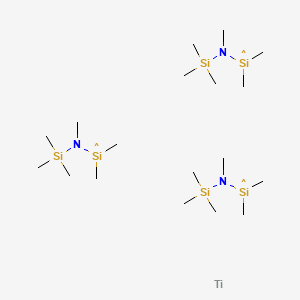


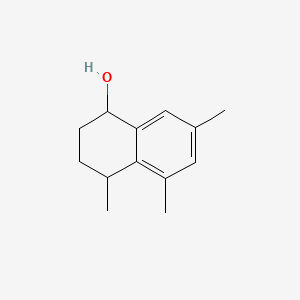
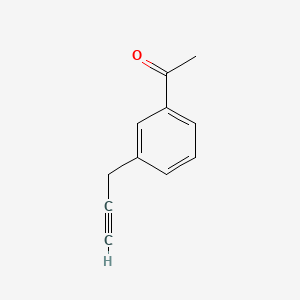
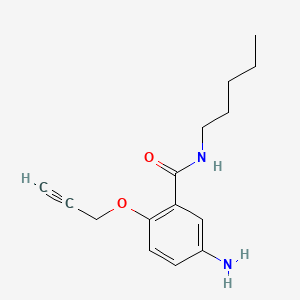

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
